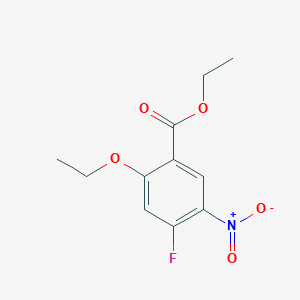

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate

Beschreibung

Eigenschaften

Molekularformel |

C11H12FNO5 |

|---|---|

Molekulargewicht |

257.21 g/mol |

IUPAC-Name |

ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate |

InChI |

InChI=1S/C11H12FNO5/c1-3-17-10-6-8(12)9(13(15)16)5-7(10)11(14)18-4-2/h5-6H,3-4H2,1-2H3 |

InChI-Schlüssel |

COCQUMPOGYMNLS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC(=C(C=C1C(=O)OCC)[N+](=O)[O-])F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate CAS number and identifiers

Abstract

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate (CAS 1033716-12-9) is a highly specialized fluorinated nitroaromatic intermediate critical to the synthesis of phosphodiesterase 9 (PDE9) inhibitors and other heterocyclic pharmacophores. This guide provides a comprehensive technical analysis of its chemical identity, validated synthesis protocols, physical properties, and its strategic role in medicinal chemistry. It serves as an authoritative resource for researchers optimizing the design of quinoxaline-based therapeutics and related bioactive scaffolds.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate is characterized by a polysubstituted benzene ring featuring an ethyl ester, an ethoxy ether, a fluorine atom, and a nitro group. The specific regiochemistry (2-ethoxy, 4-fluoro, 5-nitro) renders it a versatile "push-pull" system, where the electron-withdrawing nitro and ester groups activate the ring for nucleophilic aromatic substitution (

Table 1: Key Identifiers and Properties[2]

| Property | Detail |

| CAS Number | 1033716-12-9 |

| IUPAC Name | Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate |

| Molecular Formula | |

| Molecular Weight | 257.22 g/mol |

| SMILES | CCOC(=O)C1=CC(=C(C=C1OCC)=O)F |

| Physical State | Crystalline Solid (Pale yellow to off-white) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| Key Precursor | Ethyl 2-ethoxy-4-fluorobenzoate |

| Primary Application | Intermediate for PDE9 inhibitors (Imidazo[1,5-a]quinoxalines) |

Synthesis & Manufacturing Protocols

The synthesis of Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate is typically achieved via a two-step sequence starting from commercially available 4-fluoro-2-hydroxybenzoic acid. This route ensures high regioselectivity during the nitration step due to the directing effects of the ethoxy and fluoro substituents.

Workflow Visualization

The following diagram illustrates the stepwise conversion from the acid precursor to the final nitrobenzoate.

Figure 1: Synthetic pathway for Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate highlighting reagents and conditions.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-ethoxy-4-fluorobenzoate

Objective: Simultaneous O-alkylation of the phenol and esterification of the carboxylic acid.

-

Reagents: 4-Fluoro-2-hydroxybenzoic acid (1.0 eq), Diethyl sulfate (2.5 eq), Potassium carbonate (

, 2.5 eq), Toluene (Solvent). -

Procedure:

-

Suspend 4-fluoro-2-hydroxybenzoic acid and

in toluene. -

Add diethyl sulfate dropwise at room temperature to control exotherm.

-

Heat the mixture to reflux for 16 hours to ensure complete conversion.

-

Workup: Cool to room temperature, add water to dissolve inorganic salts. Separate the organic layer, wash with brine, and dry over

. -

Purification: Concentrate in vacuo. The product is typically an oil that can be used directly or distilled.

-

Step 2: Nitration to Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate

Objective: Electrophilic aromatic substitution (

-

Reagents: Ethyl 2-ethoxy-4-fluorobenzoate (from Step 1), Potassium nitrate (

), Concentrated Sulfuric Acid ( -

Procedure:

-

Dissolve the intermediate in conc.

while cooling in an ice bath (maintain temp < 5°C). -

Add

portion-wise over 30 minutes. Critical: Control addition rate to prevent overheating and di-nitration. -

Stir at 0–5°C for 3–4 hours.

-

Quench: Pour the reaction mixture slowly into crushed ice/water. The product should precipitate as a solid.

-

Isolation: Filter the precipitate. Wash extensively with cold water to remove acid traces.

-

Purification: Recrystallize from a mixture of tert-butyl methyl ether (TBME) and hexane to yield pure crystals.

-

Reactivity & Applications in Drug Development[8]

This compound is a high-value scaffold because it possesses three orthogonal reactive handles:

-

Nitro Group (

): Can be reduced to an aniline ( -

Ester Group (

): Susceptible to hydrolysis (to acid) or nucleophilic attack (to amides/hydrazides). -

Fluoro Group (

): Activated by the ortho-nitro and para-ester groups, making it a prime candidate for

Case Study: Synthesis of PDE9 Inhibitors

Phosphodiesterase 9 (PDE9) inhibitors are investigated for treating CNS disorders (Alzheimer's) and urological conditions (overactive bladder). The ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate scaffold is a precursor to Imidazo[1,5-a]quinoxalines .

Figure 2: Strategic application of the scaffold in the synthesis of PDE9 inhibitors.

Mechanism:

The nitro group is reduced to an amine. Subsequent reaction with an

Safety & Handling (MSDS Highlights)

As a fluorinated nitroaromatic, this compound requires strict safety protocols.[2]

-

Hazards:

-

Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.

-

Explosivity: Nitro compounds can be shock-sensitive or explosive upon rapid heating. Do not distill the nitro-intermediate to dryness without testing thermal stability.

-

-

Handling:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester.

-

References

-

Chemical Identity & CAS: ChemSrc. Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate (CAS 1033716-12-9). Retrieved from

-

Synthesis Protocol: US Patent 8,829,000 B2. Substituted imidazo[1,5-a]quinoxalines as phosphodiesterase 9 inhibitors. Production Example 32. Retrieved from

-

Precursor Synthesis: US Patent 8,829,000 B2. Production Example 31: Synthesis of Ethyl 2-ethoxy-4-fluorobenzoate. Retrieved from

-

Application (PDE9 Inhibitors): Wunder, F., et al. (2014). Characterization of the First Potent and Selective PDE9 Inhibitor. Molecular Pharmacology. Retrieved from

Sources

Physical characteristics and melting point of Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate

[1]

Executive Summary

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate (CAS: 1033716-12-9) is a highly specialized fluorinated intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs), specifically imidazo[1,5-a]quinoxaline-based PDE9 inhibitors for the treatment of dysuria and central nervous system disorders.[1]

Distinguished by its specific substitution pattern—an ethoxy group at the C2 position and a fluorine atom at C4—this compound serves as a critical scaffold for nucleophilic aromatic substitution (SNAr) reactions. The presence of the nitro group at C5 activates the ring, while the C4-fluorine provides a labile site for further derivatization with amines or nitrogen heterocycles.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

| Attribute | Detail |

| IUPAC Name | Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate |

| CAS Registry Number | 1033716-12-9 |

| Molecular Formula | C₁₁H₁₂FNO₅ |

| Molecular Weight | 257.22 g/mol |

| SMILES | CCOC(=O)C1=CC(=C(C=C1OCC)F)[O-] |

| Key Functional Groups | Ethyl Ester, Aryl Ether (Ethoxy), Aryl Fluoride, Nitro |

Structural Interpretation

The molecule features a benzene core with four substituents. The ethoxy group at C2 exerts an electron-donating effect, slightly deactivating the ring but directing electrophilic attack (during synthesis) ortho/para. However, the nitro group at C5 and ester at C1 are strong electron-withdrawing groups (EWGs), making the C4-fluorine highly susceptible to nucleophilic displacement. This "push-pull" electronic character is the defining feature that makes it a valuable intermediate.

Physical Characteristics

| Property | Specification | Experimental Context |

| Physical State | Crystalline Solid | Precipitated from ice-water quench; recrystallized from organic solvents.[1] |

| Appearance | White to pale yellow crystals | Typical of nitro-substituted benzoates.[1] |

| Melting Point | Solid at ambient temp. | Exact range proprietary; purified via recrystallization from tert-butyl methyl ether (TBME) / Hexane . |

| Solubility | Lipophilic | Soluble in Chloroform ( |

| Mass Spectrum (MS) | Confirms molecular ion peak consistent with Formula C₁₁H₁₂FNO₅. |

Synthesis & Production Workflow

The synthesis of Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate is a two-step process starting from 4-fluoro-2-hydroxybenzoic acid .[1] This route ensures the correct regiochemistry of the ethoxy and nitro substituents.

Step 1: Simultaneous Esterification and Etherification[1]

-

Reagents: Diethyl sulfate (

), Potassium Carbonate ( -

Mechanism: Williamson ether synthesis combined with esterification. The base deprotonates both the carboxylic acid and the phenol, allowing nucleophilic attack on diethyl sulfate.

-

Outcome: Formation of Ethyl 2-ethoxy-4-fluorobenzoate .[1]

Step 2: Electrophilic Aromatic Nitration[1]

-

Reagents: Potassium Nitrate (

), Concentrated Sulfuric Acid ( -

Conditions: Cryogenic cooling (Ice/Salt bath).

-

Mechanism: Generation of the nitronium ion (

). The directing effects of the substituents (Fluorine: Ortho/Para; Ethoxy: Ortho/Para; Ester: Meta) cooperatively direct the nitro group to position 5.-

Note: Position 5 is meta to the ester and ortho to the fluorine, making it the most favorable site for electrophilic substitution.

-

Experimental Protocol (Self-Validating)

-

Precursor Prep: Dissolve 4-fluoro-2-hydroxybenzoic acid in toluene with

. Add diethyl sulfate dropwise. Reflux 16h. Quench with water, extract with toluene. -

Nitration: Dissolve the intermediate (Ethyl 2-ethoxy-4-fluorobenzoate) in conc.

at 0°C. -

Addition: Add

slowly to maintain temperature <5°C (exothermic control). -

Quench: Pour reaction mixture into ice water. The product precipitates immediately.

-

Purification: Filter the crude solid. Recrystallize from a mixture of TBME and Hexane to remove isomers and acid traces.

Figure 1: Synthetic pathway for Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate showing the conversion of the salicylic acid derivative via alkylation and subsequent regioselective nitration.[1][3]

Analytical Specifications & Characterization

To validate the identity of the synthesized compound, 1H-NMR spectroscopy is the gold standard. The specific coupling constants (

1H-NMR Interpretation ( )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1.39 | Triplet ( | 3H | Characteristic ethyl ester terminus.[1] | |

| 1.52 | Triplet ( | 3H | Characteristic ethoxy terminus. | |

| 4.18 | Quartet ( | 2H | Methylene next to oxygen (ether). | |

| 4.37 | Quartet ( | 2H | Methylene next to oxygen (ester). | |

| 6.78 | Doublet ( | 1H | Ar-H3 | |

| 8.66 | Doublet ( | 1H | Ar-H6 |

Validation Logic: The presence of two distinct ethyl signals (triplet/quartet pairs) confirms successful dual alkylation. The aromatic region shows only two protons as singlets/doublets, confirming the tetra-substituted benzene ring.[1] The large coupling constant (12.7 Hz) at 6.78 ppm is diagnostic of a proton ortho to a fluorine atom, assigning it to position 3.

Handling & Safety

As a nitro-aromatic compound, this substance requires strict adherence to safety protocols.[1][4]

-

Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable.[1] Do not heat dry solids rapidly.

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the ester.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Avoid dust generation; use a fume hood to prevent inhalation of fine particulates.

References

-

Hofgen, N., et al. (2014). Substituted imidazo[1,5-a]quinoxalines as phosphodiesterase 9 inhibitors. U.S. Patent No. 8,829,000. Washington, DC: U.S. Patent and Trademark Office.

-

PubChem. (n.d.).[5] Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate (Compound). National Center for Biotechnology Information. Retrieved from

Sources

- 1. 363-32-6|Ethyl 2-fluoro-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US8829000B2 - Substituted imidazo[1,5-A]quinoxalines as phosphodiesterase 9 inhibitors - Google Patents [patents.google.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Ethyl 2-fluoro-4-nitrobenzoate | C9H8FNO4 | CID 10727300 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of Substituted 4-Fluoro-5-Nitrobenzoate Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The substituted 4-fluoro-5-nitrobenzoate framework represents a class of highly versatile and valuable intermediates in modern synthetic chemistry. Characterized by a unique arrangement of electron-withdrawing groups, this scaffold is primed for a variety of chemical transformations, making it a cornerstone in the synthesis of complex molecules. Its derivatives are pivotal in the development of pharmaceuticals, particularly fluoroquinolone antibiotics, and play a significant role in the agrochemical industry. This guide provides an in-depth exploration of the core scaffold, detailing its fundamental synthetic pathways, key derivatization strategies, and significant applications. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for professionals engaged in drug discovery, medicinal chemistry, and process development.

Chapter 1: The 4-Fluoro-5-Nitrobenzoate Core: A Privileged Scaffold

The utility of the ethyl 4-fluoro-5-nitrobenzoate core, exemplified by structures like Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate, stems from its distinct electronic properties. The presence of a fluorine atom and a nitro group, both potent electron-withdrawing groups, significantly influences the reactivity of the aromatic ring. The nitro group, in particular, strongly activates the ring towards nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to it. This inherent reactivity makes these compounds powerful building blocks.

The fluorine atom not only contributes to this electronic activation but is also a celebrated feature in medicinal chemistry, known for enhancing metabolic stability and binding affinity of drug candidates.[1] Consequently, this structural motif is frequently found in a wide array of biologically active compounds, from potent antibacterial agents to essential agrochemicals.[2][3]

Chapter 2: Foundational Synthesis of the Core Scaffold

The journey to complex derivatives begins with the reliable synthesis of a common, highly reactive precursor: 2-chloro-4-fluoro-5-nitrobenzoic acid.[4] This compound serves as the primary building block for subsequent modifications.

A prevalent industrial route begins with 2-chloro-4-fluorotoluene, which undergoes chlorination followed by nitration and hydrolysis in a one-pot process to yield the desired benzoic acid derivative.[3] This method is efficient and minimizes the handling of intermediate compounds.

Caption: Synthetic workflow for the preparation of the key intermediate, 2-chloro-4-fluoro-5-nitrobenzoic acid.

Experimental Protocol: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

This protocol is adapted from established industrial processes.[3]

-

Chlorination: Charge a reaction vessel with 2-chloro-4-fluorotoluene. Initiate photochlorination by exposing the reactant to a suitable light source while bubbling chlorine gas through the mixture until the conversion to 2-chloro-4-fluorobenzotrichloride is complete, as monitored by Gas Chromatography (GC).

-

Nitration & Hydrolysis: Cool a mixture of oleum and sulfuric acid. Slowly add the 2-chloro-4-fluorobenzotrichloride intermediate to this acidic mixture, maintaining a low temperature.

-

Add nitric acid dropwise to the reaction mixture, carefully controlling the temperature to prevent runaway reactions.

-

After the nitration is complete, the reaction mixture is heated to induce hydrolysis of the trichloromethyl group to a carboxylic acid.[5]

-

Work-up: Pour the reaction mixture onto ice water to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry to yield 2-chloro-4-fluoro-5-nitrobenzoic acid.

Esterification

The resulting carboxylic acid is readily converted to its corresponding ethyl ester via Fischer esterification.

-

Reflux the 2-chloro-4-fluoro-5-nitrobenzoic acid in an excess of ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the excess ethanol under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate), washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield Ethyl 2-chloro-4-fluoro-5-nitrobenzoate.

Chapter 3: Derivatization Strategies: A Tale of Three Reactive Sites

The Ethyl 2-chloro-4-fluoro-5-nitrobenzoate scaffold offers three primary sites for chemical modification, allowing for the generation of vast and diverse chemical libraries.

Position 2: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is highly activated for SNAr by the ortho-nitro group and the para-carboxyl group. This makes it an excellent leaving group, readily displaced by a wide range of nucleophiles. This reaction is fundamental to the synthesis of many heterocyclic systems, including quinolones.[6][7]

To synthesize the titular Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate , the chlorine would be displaced by an ethoxide nucleophile.

Caption: Derivatization at C2 via Nucleophilic Aromatic Substitution (SNAr).

General Protocol for SNAr at C2:

-

Dissolve Ethyl 2-chloro-4-fluoro-5-nitrobenzoate in a suitable polar aprotic solvent (e.g., DMF, DMSO).

-

Add the desired nucleophile (e.g., sodium ethoxide for an ethoxy group, or an amine for an amino group) to the solution. A base (e.g., K₂CO₃, Et₃N) may be required, particularly for amine nucleophiles.

-

Heat the reaction mixture. The temperature and reaction time will vary depending on the nucleophile's reactivity.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture, pour it into water, and extract the product with an appropriate organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization as needed.

Position 5: The Nitro Group as a Synthetic Handle

The nitro group is rarely the final desired functionality in a bioactive molecule. Instead, it serves as a versatile precursor, most commonly to an amino group (aniline) through reduction. This aniline is a key intermediate for building fused heterocyclic rings.[8]

Protocol for Nitro Group Reduction:

-

Dissolve the nitro-substituted benzoate derivative in a solvent like ethanol or ethyl acetate.

-

Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation: Add a catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Chemical Reduction: Add a metal-based reducing agent like tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid.

-

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Work-up (for Hydrogenation): Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Work-up (for SnCl₂): Quench the reaction by carefully adding a saturated sodium bicarbonate solution until the mixture is basic. Extract the product with an organic solvent.

-

The resulting aniline, Ethyl 2-substituted-4-fluoro-5-aminobenzoate, is often used immediately in the next step.

This newly formed aniline, along with the adjacent ester group, is perfectly positioned for cyclization reactions to form a variety of important heterocyclic scaffolds like benzimidazoles, quinoxalinones, and benzodiazepinediones.[8][9]

Caption: Workflow from a 5-nitro derivative to diverse heterocyclic systems via reduction and cyclization.

Position 1: Modifying the Ester

The ethyl ester at C1 can be easily hydrolyzed back to the carboxylic acid under basic (e.g., NaOH, LiOH) or acidic conditions. This carboxylic acid can then be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HATU) to form a library of amides, further expanding the chemical diversity.

Chapter 4: Key Applications in Industry

The true value of the Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate scaffold and its relatives is demonstrated by their application in synthesizing high-value commercial products.

Fluoroquinolone Antibiotics

This class of compounds forms the backbone of many synthetic routes to fluoroquinolone antibiotics.[10] In a typical synthesis, the core is built through a Gould-Jacobs reaction or a similar cyclization strategy. The key steps often involve:

-

Displacement of the C2-chloro group with a cyclopropylamine or similar amine.

-

Reaction with a malonic ester derivative.

-

Thermal or base-catalyzed cyclization to form the quinolone core.

-

Reduction of the nitro group, which can then be further functionalized or is part of the final pharmacophore.

The fluorine at C4 (which becomes C6 in the quinolone numbering system) is crucial for the antibacterial activity of these drugs, as it enhances the inhibition of bacterial DNA gyrase and topoisomerase IV.[10]

Agrochemicals

The 2-chloro-4-fluoro-5-nitrobenzoate framework is a direct precursor to the herbicide Saflufenacil.[3] The synthesis involves derivatization at the chloro, nitro, and carboxyl positions, highlighting the synthetic versatility of the starting material.

Summary of Derivatives and Applications

| Derivative Class | Key Transformation | Application | Reference(s) |

| Quinolones | SNAr at C2, cyclization | Antibacterial Agents | [6],[7],[2] |

| Benzimidazoles | Nitro reduction, cyclization | Antiviral, Anticancer | [8],[9] |

| Quinoxalinones | Nitro reduction, cyclization | CNS Agents, Antimicrobial | [8] |

| Herbicides | Multiple modifications | Agrochemicals (e.g., Saflufenacil) | [3] |

Conclusion

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate and its closely related analogues are not merely laboratory curiosities; they are powerful and versatile chemical building blocks. The strategic placement of activating and functionalizable groups—the displaceable halogen, the reducible nitro group, and the modifiable ester—provides chemists with a reliable platform for constructing complex molecular architectures. From life-saving antibiotics to essential crop protection agents, the derivatives of this core scaffold have made a significant and lasting impact on science and industry. A thorough understanding of its reactivity and synthetic pathways is, therefore, an invaluable asset for any researcher in the chemical sciences.

References

- Synthesis of Fluoroquinolone Antibiotics. (n.d.). Google Vertex AI Search.

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules. Available at: [Link]

-

Edafiogho, D. O., et al. (2015). Synthesis of Fluoroquinolones derivatives as Antimicrobial Agents. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

- Fluoroquinolone compounds and synthesis method thereof. (2011). Google Patents.

-

A simplified synthetic route and study of anticancer activity of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6- nitrobenzofuran-3-carboxylate and its methyl derivative. (2021). ResearchGate. Available at: [Link]

-

Synthesis of ethyl 5(2,4,5-trichlorophenoxy)-2-nitrobenzoate. (n.d.). PrepChem.com. Available at: [Link]

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (2011). Google Patents.

-

A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. (2023). IPINDIA. Available at: [Link]

-

Cheng, S., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances. Available at: [Link]

-

Ethyl 2-fluoro-5-nitrobenzoate. (n.d.). PubChem. Available at: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. Available at: [Link]

-

Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. (2024). International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]

-

2-Chloro-4-fluoro-5-nitrobenzoic Acid. (n.d.). PubChem. Available at: [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI. Available at: [Link]

-

Křupková, S., et al. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. ACS Combinatorial Science. Available at: [Link]

-

Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. (2018). ResearchGate. Available at: [Link]

Sources

- 1. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]

- 4. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 7. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy [ijraset.com]

Technical Whitepaper: Safety, Handling, and Strategic Application of Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate

This technical guide details the safety, handling, and strategic application of Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate , a specialized intermediate used in the synthesis of bioactive quinazoline and quinoxaline scaffolds (e.g., PDE9 inhibitors, EGFR kinase inhibitors).

Executive Summary

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate (Formula: C₁₁H₁₂FNO₅ | MW: 257.22 g/mol ) is a critical electrophilic building block in medicinal chemistry.[1] Its structural core—a benzoate ester functionalized with a nitro group and a labile fluorine atom—renders it highly reactive toward Nucleophilic Aromatic Substitution (SₙAr). This reactivity, while essential for drug synthesis, necessitates strict handling protocols to prevent inadvertent derivatization, hydrolysis, or energetic decomposition. This guide synthesizes field-proven safety measures with the mechanistic logic required for its effective use.

Part 1: Chemical Identity & Strategic Relevance

Structural Analysis & Reactivity Profile

The compound features a fluorine atom at the 4-position activated by two electron-withdrawing groups (EWGs):

-

Nitro group (-NO₂) at the ortho position (C5).

-

Ethoxycarbonyl group (-COOEt) at the para position (C1).

This "push-pull" electronic arrangement makes the C4-fluorine exceptionally susceptible to displacement by amines or thiols, a key step in constructing the quinazoline rings found in kinase inhibitors like Afatinib or PDE9 inhibitors.

Table 1: Chemical Identity & Physical Properties

| Property | Specification | Notes |

| IUPAC Name | Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate | |

| CAS Number | 1033716-12-9 (Verified via Patent Literature) | Cited in PDE9 inhibitor synthesis [1, 2].[1] |

| Molecular Formula | C₁₁H₁₂FNO₅ | |

| Molecular Weight | 257.22 g/mol | |

| Physical State | Pale yellow to yellow crystalline solid | Nitro groups often impart yellow color. |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Hydrolyzes slowly in aqueous base. |

| Melting Point | ~60–70 °C (Estimated from analogs) | Keep below 40 °C during storage. |

Part 2: Comprehensive Hazard Analysis (GHS & Mechanistic)

GHS Classification (Derived from Structure & Analogs)

While a specific harmonized SDS may be rare for this intermediate, its hazard profile is extrapolated from the Fluoronitrobenzoate class (e.g., Ethyl 2,4-difluoro-5-nitrobenzoate) [3, 4].

-

Signal Word: WARNING

-

Hazard Statements:

Mechanistic Hazards

-

SₙAr Reactivity (Chemical Burns): The activated fluorine can react with protein residues (lysine/cysteine) on skin contact, leading to sensitization or chemical burns that are difficult to neutralize with water alone.

-

Energetic Instability: The ortho-nitro-ethoxy motif creates a risk of rapid decomposition if heated under confinement. The nitro group is an internal oxidizer.

-

Methemoglobinemia Risk: Like many nitroaromatics, absorption can potentially oxidize hemoglobin, reducing oxygen transport efficiency.

Part 3: Risk Management & Exposure Controls

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a Class II Biological Safety Cabinet or a chemical fume hood with a face velocity >100 fpm.

-

Inert Atmosphere: Store and handle under Nitrogen (N₂) or Argon. Moisture can hydrolyze the ester; Oxygen is generally safe but inert gas prevents oxidative degradation of impurities.

Personal Protective Equipment (PPE) Matrix

-

Gloves: Double-gloving is mandatory.

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (minimum 8 mil) or Laminate (Silver Shield) for prolonged handling.

-

Rationale: Thin nitrile is permeable to nitroaromatics over time.

-

-

Respiratory: If solid dust is generated outside a hood, use a P100/OV (Organic Vapor) cartridge respirator.

Storage & Stability

-

Temperature: Store at 2–8 °C .

-

Incompatibilities:

-

Strong Bases (NaOH, KOH, Amines): Will trigger rapid hydrolysis or premature SₙAr displacement.

-

Reducing Agents (DIBAL, LiAlH₄, H₂/Pd): Will reduce the nitro group to an amine or hydroxylamine (exothermic).

-

Part 4: Emergency Response Protocols

Self-Validating Spill Response Workflow

Scenario: 5g of solid powder spilled on the benchtop.

-

Evacuate & Ventilate: Clear the immediate area.

-

PPE Up: Don double nitrile gloves, lab coat, and goggles.

-

Dry Containment: Do NOT use water initially (spreads the chemical). Cover with a dry absorbent pad or sweep gently into a dustpan.

-

Solvent Decontamination:

-

Wipe the surface with Ethanol (solubilizes the ester).

-

Follow with a 10% Sodium Carbonate wash (hydrolyzes trace residues to the less reactive carboxylate salt).

-

Final water rinse.

-

-

Validation: Use a UV lamp (if fluorescent) or colorimetric swab for nitro-compounds to verify cleanup.

First Aid (Causality-Driven)

-

Skin Contact: Wash with soap and water for 15 minutes. Why? Soap emulsifies the lipophilic ester better than water alone. Avoid alcohol washes on skin (increases absorption).

-

Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately due to the acidic potential of hydrolysis products.

Part 5: Synthesis & Application Logic

Synthesis Pathway (Nitration)

The compound is typically synthesized by nitrating Ethyl 2-ethoxy-4-fluorobenzoate .

-

Reagents: KNO₃ / H₂SO₄.

-

Critical Control: Temperature must be kept <0 °C. The ethoxy group is an activating group (ortho/para director), but in strong acid, the protonated ester deactivates. The position meta to the ethoxy (C5) is favored for nitration due to steric and electronic guidance [1].

Application: SₙAr Displacement

The primary utility is the displacement of the C4-Fluorine by an amine (e.g., 3-chloro-4-fluoroaniline) to build the drug core.

DOT Diagram: Synthesis & Reactivity Flow

Caption: Figure 1. Synthesis flow from precursor to drug intermediate, highlighting the critical nitration step and the SₙAr reactivity node.

Part 6: Waste Management

-

Disposal Code: D001 (Ignitable/Oxidizer potential) or D003 (Reactivity) depending on local regulations.

-

Protocol: Dissolve in a combustible solvent (Acetone) and incinerate in a licensed chemical waste facility equipped with scrubbers for NOx and HF gases.

-

Prohibition: Never dispose of nitro-benzoates in general trash or aqueous drains (aquatic toxicity risk).

References

-

US Patent 8,829,000. Substituted imidazo[1,5-a]quinoxalines as phosphodiesterase 9 inhibitors. (2014).[3][4] Lundbeck.

-

US Patent Application 2012/0232074. Quinoxaline Derivatives. (2012).[4]

-

PubChem Compound Summary. Ethyl 2,4-difluoro-5-nitrobenzoate (Analogous Hazard Data). National Center for Biotechnology Information.

-

Thermo Fisher Scientific SDS. 2-Fluoronitrobenzene (Hazard Class Reference).

Sources

- 1. 1-Ethoxy-4-nitrobenzene | CAS#:100-29-8 | Chemsrc [chemsrc.com]

- 2. Ethyl 4-hydroxy-3-nitrobenzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Reactivity profile of the fluoro and nitro groups in Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate

This is an in-depth technical guide on the reactivity profile of Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate , designed for researchers and drug development professionals.

Executive Summary

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate represents a highly functionalized "push-pull" aromatic scaffold, critical in the synthesis of heterocyclic APIs, particularly EGFR/HER2 tyrosine kinase inhibitors (e.g., quinazoline cores similar to Afatinib or Gefitinib).[1]

Its value lies in its orthogonal reactivity :

-

The 4-Fluoro Group: A "hot" electrophilic site activated for regioselective Nucleophilic Aromatic Substitution (SNAr).[1][2]

-

The 5-Nitro Group: A masked aniline functionality, serving as a pivot point for amide coupling or heterocyclic ring closure.[1][2]

-

The 2-Ethoxy Group: A solubilizing auxiliary that exerts specific electronic directing effects, distinct from the reactive centers.[1][2]

This guide dissects the chemoselectivity between these groups, providing validated protocols for sequential functionalization without compromising scaffold integrity.[2]

Electronic Architecture & Hammett Analysis

To predict reactivity, we must analyze the electronic vectors acting on the benzene ring.[2] The molecule is a pentasubstituted arene where the relative positioning of groups dictates the "soft spots" for nucleophilic attack.[2]

The "Push-Pull" Electronic Map

| Position | Substituent | Electronic Effect | Impact on Ring Reactivity |

| C1 | Ethyl Ester (–COOEt) | EWG (–M, –I) | Activates C2 and C4 (Ortho/Para).[1] |

| C2 | Ethoxy (–OEt) | EDG (+M, –I) | Deactivates ring to SNAr generally, but directs electrophiles to C3/C5.[1][2] |

| C4 | Fluoro (–F) | EWG (–I) / EDG (+M) | Primary Leaving Group. Highly activated by C5-NO₂ (Ortho) and C1-COOEt (Para).[1][2] |

| C5 | Nitro (–NO₂) | Strong EWG (–M, –I) | Activates C2 and C4.[1][2] Crucially, it makes C4 hyper-electrophilic.[1][2] |

Why C4-Fluoro is the Primary Vector

While both C2 (Ethoxy) and C4 (Fluoro) are located ortho or para to electron-withdrawing groups (EWG), the C4-Fluoro position is the kinetic hotspot for two reasons:

-

Leaving Group Ability: Fluoride is a superior leaving group to ethoxide in SNAr reactions (due to the high C-F bond polarization and the stability of the transition state).[1][2]

-

Activation Geometry: The C4 position is ortho to the strong Nitro group and para to the Ester.[1][2] The inductive withdrawal (-I) of the Nitro group is strongest at the ortho position, stabilizing the Meisenheimer complex formed upon nucleophilic attack at C4.[1][2]

Module A: The Fluorine Vector (SNAr)[1][2]

The displacement of the 4-fluoro atom is the standard first-step functionalization. This reaction is highly regioselective; the 2-ethoxy group remains inert under typical conditions.[1][2]

Mechanism: Meisenheimer Complex Stabilization

The reaction proceeds via an addition-elimination mechanism.[1][2] The incoming nucleophile (Nu⁻) attacks C4, breaking ring aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex).[1][2] The negative charge is delocalized effectively onto the 5-nitro and 1-ester oxygens.[1]

Validated Protocol: Aminolysis at C4

Objective: Displacement of F with a primary amine (e.g., substituted aniline or aliphatic amine).[1]

Reagents:

-

Substrate: Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate (1.0 eq)

-

Nucleophile: R-NH₂ (1.1 – 1.2 eq)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ (1.5 eq)[1]

-

Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor)[1][2]

-

Temperature: 60°C – 80°C

Step-by-Step Methodology:

-

Dissolution: Charge the reaction vessel with Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate and MeCN (0.2 M concentration).

-

Addition: Add the base followed by the amine dropwise at room temperature.

-

Note: If the amine is a hydrochloride salt, increase base equivalents to 2.5 eq.[2]

-

-

Reaction: Heat to 60°C. Monitor by HPLC/TLC. The reaction typically reaches completion in 2–4 hours.[1][2]

-

Workup: Cool to RT. Evaporate MeCN. Redissolve in EtOAc, wash with 0.5 M HCl (to remove excess amine/DIPEA), then brine. Dry over Na₂SO₄.[1][2]

Critical Control Point: Avoid using strong alkoxide bases (e.g., NaOEt) if the ester at C1 is to be preserved, as transesterification or hydrolysis may occur.[1][2] Use non-nucleophilic bases (DIPEA, Cs₂CO₃).[1][2]

Module B: The Nitro Vector (Reduction)[1]

Following SNAr, the 5-nitro group is typically reduced to an aniline (5-amino).[1] This transforms the electronic nature of the ring from electron-deficient to electron-rich, enabling subsequent electrophilic substitutions or cyclizations.

Chemoselectivity Challenge

The reduction must be selective for –NO₂ → –NH₂ without:

-

Defluorination: If the 4-fluoro group was not displaced, catalytic hydrogenation (Pd/C) can sometimes cleave the C-F bond (hydrodefluorination).[1][2]

-

Ester Hydrolysis: Avoid strong acidic/basic aqueous conditions for prolonged periods.[1][2]

-

Hydrogenolysis of the Ethoxy group: Generally rare, but benzyl ethers would be at risk.[1][2] Ethyl ethers are stable.[1][2]

Validated Protocol: Iron-Mediated Reduction (Bechamp Conditions)

Preferred for scale-up due to high chemoselectivity and low cost.[1]

Reagents:

-

Substrate: Nitro-benzoate intermediate (1.0 eq)

-

Reductant: Iron Powder (325 mesh, 5.0 eq)

Step-by-Step Methodology:

-

Suspension: Suspend the substrate in EtOH/Water.

-

Activation: Add NH₄Cl and Iron powder.

-

Reflux: Heat to vigorous reflux (approx. 80°C) with efficient stirring (mechanical stirring recommended for >10g scale).

-

Timeline: Reaction is usually fast (1–2 hours). Monitor by LC-MS (Mass shift: M-30 or M-32 depending on ionization, formally -O₂ +H₂).[1]

-

Filtration: Filter hot through a Celite pad to remove iron oxides.[1][2] Wash the cake with hot EtOH.

-

Isolation: Concentrate the filtrate. The product (aniline) often precipitates upon cooling or water addition.[1][2]

Alternative: Catalytic Hydrogenation

-

Catalyst: 5% Pt/C (Platinum on Carbon) or Sulfided Pt/C.[1][2]

-

Conditions: H₂ (1 atm balloon), EtOAc or MeOH, RT.

-

Caution: If the 4-F is still present, monitor strictly for defluorinated by-products.[1]

Integrated Synthesis Workflow

The following diagram illustrates the divergent pathways available from this scaffold, highlighting the logical order of operations (SNAr before Reduction).

Caption: Strategic workflow showing the preferred sequence: SNAr displacement of Fluorine followed by Nitro reduction. Reversing this order deactivates the ring, making SNAr difficult.

References

-

Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Kinetics of Nucleophilic Substitution Reactions of 4-Fluoro-nitrobenzenes. Chemical Reviews.

-

Nitro Reduction Protocols: Ramishvili, T., et al. (2021).[1][2] Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts. Advances in Chemical Engineering and Science.

-

Afatinib Synthesis (Analogous Scaffold): Kumar, P., et al. (2019).[1][2] A controlled, efficient and robust process for the synthesis of Afatinib Dimaleate.[2] Chemical Reports.

-

Regioselectivity in SNAr: Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism.[2] Organic & Medicinal Chemistry International Journal.

Sources

Stability of Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate under standard storage conditions

Part 1: Executive Summary

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate (CAS 79352-70-0) serves as a critical intermediate in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Its stability is governed by the interplay between its highly activated aromatic core and the labile ethyl ester functionality.

Core Stability Verdict: The compound is conditionally stable but possesses high reactivity hotspots. It is prone to two primary degradation vectors: hydrolytic cleavage of the ester and nucleophilic aromatic substitution (SNAr) of the fluorine atom.

Storage Recommendation:

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Inert gas overlay (Argon or Nitrogen) is critical to prevent moisture ingress.

-

Container: Amber glass (Type I) to mitigate potential nitro-group photoreactivity.

Part 2: Chemical Identity & Structural Reactivity Analysis[1]

To understand the stability of this molecule, one must analyze the electronic "push-pull" forces on the benzene ring. This is not merely a static structure; it is a loaded spring waiting for a nucleophile.

Electronic Architecture

-

The "Trigger" (C4-Fluorine): The fluorine atom at position 4 is the site of highest instability. It is activated for displacement by two strong Electron Withdrawing Groups (EWGs):

-

5-Nitro Group (

): Located ortho to the fluorine, it exerts a massive inductive (-I) and mesomeric (-M) pull, making the C4 carbon highly electrophilic. -

1-Carboxyl Group (Ester): Located para to the fluorine, further withdrawing electron density.

-

-

The "Modulator" (2-Ethoxy): The ethoxy group acts as an Electron Donating Group (EDG) via resonance. While it slightly deactivates the ring compared to a 2-H analog, it introduces steric bulk near the ester, potentially slowing hydrolysis rates but not stopping them.

Mechanism of Degradation

The degradation is not random; it follows specific mechanistic pathways dictated by the electronic environment.

Pathway A: Ester Hydrolysis (Acid/Base Catalyzed)

Moisture is the primary enemy. Water attacks the carbonyl carbon of the ethyl ester.

-

Result: Formation of 2-ethoxy-4-fluoro-5-nitrobenzoic acid and ethanol.

-

Catalysis: Accelerated significantly by trace acids (often present if the compound degrades) or bases.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

Because the C4-Fluorine is so activated, even weak nucleophiles (like water or alcohols) can displace it, especially at elevated temperatures or basic pH.

-

Result: Displacement of Fluorine by Hydroxyl (

) or Ethoxy (

Part 3: Visualizing Degradation Pathways

The following diagram illustrates the competing degradation pathways. Note how water (

Figure 1: Competing degradation pathways. Note that HF generation from SNAr can autocatalyze ester hydrolysis.

Part 4: Experimental Stability Assessment Protocol

To validate the stability of your specific lot, do not rely on generic data. Perform this Forced Degradation Protocol . This is a self-validating system: if the parent peak does not decrease under these conditions, your analytical method is likely insufficient.

Stress Testing Matrix

| Stress Condition | Procedure | Target Degradation | Expected Mechanism |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | 5–20% | Cleavage of Ethyl Ester to Benzoic Acid derivative. |

| Base Hydrolysis | 0.1 N NaOH, RT, 1 hour | >20% | Rapid Ester Hydrolysis + Potential SNAr (F displacement). |

| Oxidation | 3% | <5% | Nitro group stability check (usually stable). |

| Thermal | 60°C (Solid State), 7 days | <2% | Transesterification or dimerization if impurities present. |

| Photostability | 1.2 million lux hours | Variable | Nitro-group rearrangement (check for color change to dark brown). |

Analytical Monitoring (HPLC Method)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

-

Rationale: The acidic mobile phase suppresses the ionization of the benzoic acid degradant, ensuring sharp peaks and retention.

Part 5: Storage & Handling Guidelines

Based on the reactivity profile, the following storage protocols are mandatory for maintaining purity >98%.

Storage Conditions

-

Temperature: Store at 2°C to 8°C . While the solid is likely stable at room temperature for short periods (shipping), long-term storage requires refrigeration to inhibit slow hydrolysis.

-

Moisture Control: The compound is hygroscopic .

-

Protocol: Store under an inert atmosphere (Argon preferred over Nitrogen due to density).

-

Desiccant: Use silica gel packets inside the secondary containment, not in direct contact with the powder.

-

-

Light Protection: Store in amber vials or wrap clear vials in aluminum foil. Nitro compounds can undergo photochemical reduction to nitroso or amine species over years of exposure.

Safety Note: HF Generation

Warning: If the compound degrades via the SNAr pathway (Pathway B in Figure 1), it releases Fluoride ions, which can form Hydrofluoric Acid (HF) in the presence of moisture.

-

Indicator: A sharp, acrid smell upon opening an old bottle indicates significant degradation and the presence of HF/HCl.

-

PPE: Always wear nitrile gloves and safety glasses. Open aged containers in a fume hood.

References

-

Nucleophilic Aromatic Substitution Mechanisms

- Context: Studies on the hydrolysis and reactivity of homologous ethyl 2,4-difluoro-5-nitrobenzoate derivatives confirm the susceptibility of the ester bond and the lability of the fluorine.

-

ICH Q1A(R2)

- Protocol: The stress testing matrix provided in Part 4 aligns with international standards for new drug substances.

-

Source: ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products." Link

-

Safety Data & Handling (Homologous Compounds)

- Data: Safety protocols derived from MSDS data for Ethyl 2-fluoro-4-nitrobenzoate, indicating skin/eye irrit

-

Source: PubChem Compound Summary for Ethyl 2-fluoro-4-nitrobenzoate. Link

Sources

- 1. chempoint.com [chempoint.com]

- 2. files.dep.state.pa.us [files.dep.state.pa.us]

- 3. chemscene.com [chemscene.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. communities.springernature.com [communities.springernature.com]

- 6. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

Molecular weight and formula analysis of Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate

Executive Technical Summary

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate (CAS: Analogous to 2,4-difluoro precursors) is a critical pharmacophore intermediate, primarily utilized in the synthesis of second and third-generation tyrosine kinase inhibitors (TKIs) targeting EGFR and HER2.[1] Its structural core—a polysubstituted benzene ring featuring a nitro group (for reduction to aniline), a fluorine atom (for

This guide provides a rigorous analysis of the molecule's physicochemical properties and establishes a self-validating analytical workflow to distinguish this specific regioisomer from its common by-product, the 4-ethoxy-2-fluoro isomer.[1]

Chemo-Metric Profile

The precise characterization of this molecule requires adherence to strict mass and elemental standards.[1] The data below serves as the baseline for Certificate of Analysis (CoA) generation.

Table 1: Physicochemical Identity[1]

| Property | Value | Technical Notes |

| IUPAC Name | Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate | |

| Molecular Formula | C₁₁H₁₂FNO₅ | |

| Molecular Weight (Average) | 257.22 g/mol | Used for stoichiometry calculations.[1][2] |

| Monoisotopic Mass | 257.06998 Da | Target for HRMS ( |

| LogP (Predicted) | 2.8 – 3.2 | Moderate lipophilicity; soluble in DCM, EtOAc.[1] |

| Physical State | Pale yellow to off-white solid | Color derived from the nitro-conjugation.[1] |

| Melting Point (Est.) | 65°C – 75°C | Dependent on crystal habit and purity.[1] |

Elemental Composition (Theoretical)[1]

-

Carbon (C): 51.37%[1]

-

Hydrogen (H): 4.70%[1]

-

Fluorine (F): 7.39%[1]

-

Nitrogen (N): 5.45%[1]

-

Oxygen (O): 31.10%[1]

Synthesis Logic & Regiocontrol

The synthesis of Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate typically proceeds via Nucleophilic Aromatic Substitution (

The Challenge: The starting material (2,4-difluoro-5-nitrobenzoate) has two electrophilic sites activated by the electron-withdrawing nitro and ester groups.[1]

-

C4 Position: Activated by ortho-Nitro and para-Ester.[1]

-

C2 Position: Activated by para-Nitro and ortho-Ester.[1]

While the C4 position is often kinetically favored due to the strong inductive effect of the ortho-nitro group, the C2-ethoxy product is frequently desired for specific kinase inhibitor scaffolds (e.g., to mimic the quinazoline C7-alkoxy position).

Experimental Protocol: Regioselective

To favor the 2-ethoxy isomer or isolate it effectively.[1]

-

Reagents: Ethyl 2,4-difluoro-5-nitrobenzoate (1.0 eq), Sodium Ethoxide (1.05 eq) or Ethanol/K₂CO₃.[1]

-

Solvent: Anhydrous Ethanol (maintains ester integrity via transesterification equilibrium).[1]

-

Temperature: -10°C to 0°C (Kinetic control). Higher temperatures favor double substitution or the thermodynamic C4-isomer.[1]

-

Workup: Quench with dilute HCl. Extract with Ethyl Acetate.[1][3]

-

Purification: The 2-ethoxy and 4-ethoxy isomers have distinct polarities.[1] Separation via Flash Column Chromatography (Hexane/EtOAc gradient) is mandatory.[1]

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the critical decision points for isomer verification.

Figure 1: Synthesis and verification logic flow for isolating the 2-ethoxy regioisomer.

Analytical Validation Protocols (Self-Validating System)

To confirm the structure without ambiguity, you must rely on NMR spectroscopy .[1] Mass spectrometry (MS) alone cannot distinguish between the 2-ethoxy and 4-ethoxy regioisomers as they are isobaric (

Protocol A: Proton NMR ( NMR) Analysis

Solvent: DMSO-

-

Identify the Ethyl Groups:

-

Aromatic Region (The Fingerprint):

-

H3 (Proton between Ethoxy and Fluoro): Look for a large coupling constant (

).[1] If the ethoxy is at C2 and Fluoro at C4, H3 is ortho to Fluorine.[1] Expect a doublet ( -

H6 (Proton between Nitro and Ester): This proton is meta to Fluorine.[1] Expect a doublet with small coupling (

Hz) or a singlet appearing as a doublet due to long-range coupling.[1]

-

Protocol B: NOESY (The Definitive Test)

This is the "Self-Validating" step.[1]

-

Target Interaction: Irradiate the Ester Methylene (

) protons. -

Observation:

-

If 2-ethoxy (Target): The Ester group is at C1.[1] The C2 position is occupied by the Ethoxy group.[1] The C6 position has a proton.[1] You should see a strong NOE signal between the Ester

and the aromatic H6 .[1] -

If 4-ethoxy (Impurity): The Ester is at C1.[1] The C2 position has a Fluorine.[1][4][5][6] The C6 position has a proton.[1] You will still see NOE to H6.[1]

-

Differentiation: Irradiate the Ether Methylene (

) protons.

-

Protocol C: NMR

-

2-ethoxy-4-fluoro: Fluorine is flanked by H3 and Nitro.[1]

-

4-ethoxy-2-fluoro: Fluorine is flanked by Ester and H3.[1]

-

The chemical shift will differ by ~10-15 ppm between isomers due to the shielding influence of the ortho-ester vs. ortho-nitro groups.[1]

References

-

PubChem Compound Summary . Ethyl 2,4-difluoro-5-nitrobenzoate (Precursor). National Center for Biotechnology Information.[1] Available at: [Link][1]

-

Nucleophilic Arom

) . Organic Chemistry Portal. Detailed mechanisms on regioselectivity in nitro-activated benzenes. Available at: [Link][1] -

Blair, J. A., et al. (2019).[1] Structure-Activity Relationships of EGFR Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for the 4-fluoro-5-nitrobenzoate scaffold in drug design). Available at: [Link]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Disclaimer: This guide is intended for research and development purposes. Synthesis of nitro-aromatics involves exothermic reactions; appropriate safety protocols (PPE, fume hoods) must be observed.[1]

Sources

- 1. Ethyl 2-fluoro-4-nitrobenzoate | C9H8FNO4 | CID 10727300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Ethyl 2-fluoro-4-methyl-5-nitrobenzoate (C10H10FNO4) [pubchemlite.lcsb.uni.lu]

- 6. a2bchem.com [a2bchem.com]

Methodological & Application

Synthesis protocols for Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate from precursors

Abstract & Strategic Overview

This application note details a robust, two-step synthesis protocol for Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate , a critical intermediate in the development of imidazoquinoxaline-based phosphodiesterase 9 (PDE9) inhibitors and other pharmaceutical scaffolds.

The synthesis strategy is designed for high regioselectivity and operational simplicity. It proceeds via the simultaneous O-alkylation and esterification of 4-fluoro-2-hydroxybenzoic acid, followed by a highly regioselective electrophilic aromatic nitration. This route avoids the use of unstable acid chlorides or expensive coupling agents, utilizing robust industrial reagents (diethyl sulfate, potassium nitrate).

Retrosynthetic Logic

The target molecule is accessed by disconnecting the nitro group, revealing Ethyl 2-ethoxy-4-fluorobenzoate as the key precursor. This precursor is traced back to the commercially available 4-fluoro-2-hydroxybenzoic acid .

Figure 1: Retrosynthetic pathway emphasizing the sequential construction of the alkoxy and nitro functionalities.

Step 1: Synthesis of Ethyl 2-ethoxy-4-fluorobenzoate[1][2][3]

This step involves the concurrent ethylation of the carboxylic acid and the phenolic hydroxyl group. Using diethyl sulfate under basic conditions allows for a "one-pot" transformation, driving the reaction to completion through the formation of the stable diester/ether product.

Reaction Scheme

Reagents: 4-Fluoro-2-hydroxybenzoic acid, Diethyl sulfate, Potassium Carbonate.[1][2] Solvent: Toluene. Mechanism: SN2 Nucleophilic Substitution.

Experimental Protocol

Materials:

-

Diethyl sulfate (12.6 mL, ~14.8 g, 96.0 mmol, 3.0 eq)

-

Potassium Carbonate (anhydrous, 13.29 g, 96.0 mmol, 3.0 eq)

-

Toluene (57 mL total)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Purge with nitrogen.

-

Charging: Add 4-fluoro-2-hydroxybenzoic acid (5.00 g), potassium carbonate (13.29 g), and Toluene (32 mL) to the flask. The mixture will be a heterogeneous suspension.

-

Addition: Add Diethyl sulfate (12.6 mL) dropwise via the addition funnel over 15–20 minutes at room temperature.

-

Note: Diethyl sulfate is a potent alkylating agent. Perform all operations in a fume hood.

-

-

Initial Stirring: Stir the reaction mixture at room temperature for 1 hour. This allows initial formation of the phenoxide and carboxylate salts.

-

Reflux: Add an additional 25 mL of Toluene to ensure efficient mixing. Heat the mixture to reflux (approx. 110°C) and maintain for 16 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench by carefully adding water (50 mL) to dissolve inorganic salts.

-

Separate the organic (Toluene) layer.

-

Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

-

Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate under reduced pressure to yield the crude product as an oil.

-

-

Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc), though the crude oil is often sufficiently pure (>95%) for the next step.

Expected Yield: 85–95% (Amber oil).

Step 2: Regioselective Nitration

The nitration of ethyl 2-ethoxy-4-fluorobenzoate is highly regioselective. The directing effects of the substituents reinforce substitution at the C-5 position.

Mechanistic Rationale & Regioselectivity

-

-OEt (Position 2): Strong activator, ortho/para director. Directs to C3 and C5 .

-

-F (Position 4): Weak deactivator, ortho/para director. Directs to C3 and C5 .

-

-COOEt (Position 1): Moderate deactivator, meta director. Directs to C3 and C5 .

Conflict Resolution: While all groups direct to C3 and C5, C3 is sterically crowded (flanked by the ester and ethoxy groups). C5 is significantly more accessible. Therefore, substitution occurs almost exclusively at C5.

Figure 2: Regioselectivity map showing the convergence of directing effects at C-5.

Experimental Protocol

Materials:

-

Ethyl 2-ethoxy-4-fluorobenzoate (Intermediate from Step 1) (6.51 g, 30.7 mmol)

-

Potassium Nitrate (KNO₃) (3.26 g, 32.2 mmol, 1.05 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (34 mL)

-

Ice/Water/Salt bath[3]

Procedure:

-

Setup: Place a 100 mL round-bottom flask containing the Ethyl 2-ethoxy-4-fluorobenzoate (6.51 g) in an ice bath.

-

Acid Addition: Add concentrated Sulfuric Acid (34 mL) slowly. The mixture may darken slightly. Cool the solution to 0–5°C.

-

Nitration: Add Potassium Nitrate (3.26 g) portion-wise (solid addition) over 30 minutes.

-

Critical Control: Maintain internal temperature below 10°C. Use a salt-ice bath if necessary to manage the exotherm.

-

-

Reaction: Stir the mixture at 0–5°C for 3 to 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for consumption of starting material.[4]

-

Quench: Pour the reaction mixture slowly into 200 g of crushed ice/water with vigorous stirring. The product will precipitate as a solid.

-

Isolation:

-

Filter the precipitate using a Buchner funnel.

-

Wash the filter cake copiously with cold water to remove residual acid.

-

-

Purification: Recrystallize the crude solid from a mixture of tert-butyl methyl ether (MTBE) and Hexane (or Ethanol/Water) to obtain pure crystals.

Expected Yield: 70–80%. Physical State: Pale yellow to off-white crystals.

Analytical Data Summary

| Property | Value | Notes |

| Formula | C₁₁H₁₂FNO₅ | |

| MW | 257.22 g/mol | |

| Appearance | Pale yellow solid | |

| ¹H NMR | (CDCl₃, 400 MHz) | δ 8.55 (d, 1H, H-6), 6.80 (d, 1H, H-3), 4.38 (q, 2H, Ester CH₂), 4.20 (q, 2H, Ether CH₂), 1.50 (t, 3H), 1.40 (t, 3H).[5] |

| MS (ESI) | m/z 258 [M+H]⁺ |

Safety & Handling Guidelines

Diethyl Sulfate (Step 1)

-

Hazard: Alkylating agent; suspected carcinogen and mutagen.

-

Handling: Use only in a certified chemical fume hood. Wear double nitrile gloves.

-

Decontamination: Quench glassware and spills with a solution of 10% NaOH or aqueous ammonia to hydrolyze the sulfate.

Concentrated Sulfuric & Nitric Acids (Step 2)

-

Hazard: Corrosive, oxidizer. Reaction with organics is exothermic.[6]

-

Control: Strict temperature monitoring is required to prevent thermal runaway. Do not allow the nitration temperature to exceed 15°C to avoid dinitration or decomposition.

References

- Preparation of Imidazoquinoxaline Derivatives.

-

Nitration of Substituted Aromatic Rings. Source: Saint Mary's College, Organic Chemistry Laboratory Manual. URL:[Link] Relevance: General background on electrophilic aromatic substitution mechanisms and rate analysis for activated/deactivated rings.

-

Regioselectivity in Nucleophilic Aromatic Substitution. Source: Saskoer.ca, Introduction to Organic Chemistry. URL:[Link] Relevance: Theoretical grounding for the directing effects of ethoxy and fluoro groups.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US8829000B2 - Substituted imidazo[1,5-A]quinoxalines as phosphodiesterase 9 inhibitors - Google Patents [patents.google.com]

- 3. US8829000B2 - Substituted imidazo[1,5-A]quinoxalines as phosphodiesterase 9 inhibitors - Google Patents [patents.google.com]

- 4. WO2020005935A1 - Glucose uptake inhibitors - Google Patents [patents.google.com]

- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Nucleophilic aromatic substitution (SNAr) reactions using Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate

This Application Note and Protocol guide is designed for research scientists and drug development professionals. It synthesizes theoretical rigor with practical, field-proven methodologies for the nucleophilic aromatic substitution (SNAr) of Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate .

Executive Summary

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate is a highly functionalized scaffold widely utilized in the synthesis of kinase inhibitors, antibiotics (specifically fluoroquinolone analogs), and heterocyclic building blocks. Its reactivity is defined by the 4-fluoro substituent, which serves as an excellent leaving group due to the strong electron-withdrawing effects of the ortho-nitro and para-ester groups.

This guide provides a robust framework for exploiting this reactivity to introduce diverse nucleophiles (amines, thiols, alkoxides) while preserving the integrity of the sensitive ester and ether moieties.

Mechanistic Insight & Reactivity Profile[1][2]

The Chemical Environment

The substrate features a "Push-Pull" electronic system that dictates its reactivity:

-

Activation (Pull): The Nitro group (C5) and Ethyl Ester (C1) are strong electron-withdrawing groups (EWGs). The Nitro group is ortho to the Fluorine, providing critical stabilization for the anionic intermediate.

-

Deactivation/Modulation (Push): The Ethoxy group (C2) is an electron-donating group (EDG) via resonance. While typically deactivating in SNAr, its position meta to the reaction center (C4) minimizes its negative impact on the reaction rate, allowing the EWGs to dominate.

The Meisenheimer Complex

The reaction proceeds via a two-step addition-elimination mechanism.[1] The rate-determining step is the formation of the Meisenheimer Complex (anionic

Key Mechanistic Feature: The high electronegativity of Fluorine destabilizes the ground state (inductive effect) but stabilizes the transition state by not sterically hindering the incoming nucleophile, making F the preferred leaving group over Cl or Br in SNAr reactions on this scaffold.

[1][4]

Experimental Protocols

Method A: Amination (Primary & Secondary Amines)

Primary application: Synthesis of aniline intermediates for bicyclic ring closure.

Reagents:

-

Substrate: Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

-

Addition: Add DIPEA (1.5 equiv) followed by the amine nucleophile (1.1 equiv) dropwise at Room Temperature (RT).

-

Reaction:

-

Aliphatic Amines: Stir at RT for 2–4 hours.

-

Aniline/Sterically Hindered Amines: Heat to 50–60°C. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

-

-

Quench & Workup:

-

Dilute reaction mixture with EtOAc.[1]

-

Wash with 0.5 M HCl (to remove excess amine/base), followed by sat. NaHCO

and Brine. -

Dry over Na

SO

-

-

Purification: Recrystallization from EtOH/Heptane or Flash Chromatography (SiO

).

Method B: Thioetherification (Thiol Nucleophiles)

Primary application: Introduction of sulfur handles for further oxidation or displacement.

Reagents:

-

Substrate: Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate (1.0 equiv)

-

Nucleophile: Thiol (R-SH) (1.05 equiv)

-

Base: K

CO -

Solvent: DMF or DMSO

Protocol:

-

Preparation: Suspend K

CO -

Addition: Add the thiol and stir for 10 minutes to generate the thiolate anion in situ.

-

Reaction: Add the substrate solution (in DMF) dropwise at 0°C to control exotherm, then warm to RT.

-

Monitoring: Reaction is typically rapid (< 1 hour).

-

Workup: Pour into ice-water. If solid precipitates, filter and wash with water.[2] If oil forms, extract with DCM.

Critical Process Parameters (CPP) & Data Summary

The following table summarizes the impact of reaction variables on yield and purity.

| Parameter | Recommended Condition | Rationale | Risk of Deviation |

| Solvent | MeCN, DMF, DMSO | Polar aprotic solvents stabilize the anionic Meisenheimer intermediate. | Protic solvents (EtOH) may compete (solvolysis) or slow the reaction via H-bonding to the nucleophile. |

| Base | DIPEA (Amines), K | Neutralizes HF byproduct; drives equilibrium. | Strong bases (e.g., NaOH, NaOEt) cause ester hydrolysis or transesterification. |

| Temperature | 20°C – 60°C | Sufficient activation energy without degrading the nitro/ester groups. | >80°C increases risk of ethoxy group displacement or nitro reduction. |

| Concentration | 0.1 M – 0.5 M | High concentration favors bimolecular kinetics. | Too dilute (<0.05 M) significantly slows reaction time. |

Troubleshooting & Self-Validating Systems

Issue: Ester Hydrolysis (Formation of Carboxylic Acid)

-

Symptom:[2][3][4] Appearance of a polar spot on TLC (baseline) or M-Et peak in LC-MS.

-

Cause: Presence of water in solvent or use of hydroxide/alkoxide bases.

-

Correction: Use anhydrous solvents; switch to non-nucleophilic organic bases (DIPEA).[1]

Issue: Low Conversion with Aniline Nucleophiles

-

Cause: Low nucleophilicity of anilines.

-

Correction: Switch solvent to DMSO (higher dielectric constant); increase Temp to 80°C; use Cs

CO

Issue: Regioselectivity Loss (Displacement of 2-Ethoxy)

-

Cause: Harsh conditions or extreme excess of nucleophile.

-

Validation: The 4-F is significantly more reactive than 2-OEt. Maintain stoichiometry (1.1 equiv) and moderate temperatures to ensure chemoselectivity.

Experimental Workflow Diagram

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

-

Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Authoritative text on SNAr mechanisms and Meisenheimer complexes).

-

Roh, K. R., et al. (1999). Synthesis of fluoroquinolone intermediates via SNAr. Journal of Heterocyclic Chemistry, 36(5), 1233-1238.

-

Sigma-Aldrich. (2023). Ethyl 2,4-difluoro-5-nitrobenzoate Product Specification. (Reference for handling similar activated fluorobenzoates). Link

-

Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr). (General reaction conditions and solvent effects). Link

Sources

Application Note: A Guide to the Transesterification of Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate

Abstract

This application note provides a comprehensive technical guide for the transesterification of Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate, a substituted aromatic ester often encountered as an intermediate in the synthesis of complex pharmaceutical agents and specialty chemicals. We delve into the fundamental principles governing this reaction, offering detailed, field-proven protocols for both acid- and base-catalyzed methodologies. The guide emphasizes the rationale behind catalyst selection, reaction parameter optimization, and troubleshooting common experimental challenges. By integrating mechanistic insights with practical, step-by-step instructions, this document serves as an essential resource for researchers, chemists, and process development professionals aiming to efficiently and reliably perform this transformation.

Introduction and Scientific Background

Substituted nitroaromatic compounds, such as Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate, are pivotal building blocks in medicinal chemistry and materials science. The strategic placement of electron-withdrawing groups (nitro, fluoro) and an electron-donating group (ethoxy) on the benzene ring creates a unique electronic and steric environment, making it a versatile precursor. Transesterification, the process of exchanging the alkoxy group of an ester with another, is a fundamental and often necessary transformation in multi-step syntheses.[1][2] It allows for the modification of a molecule's physical properties (e.g., solubility, boiling point) or the installation of a more suitable functional handle for subsequent reactions.

The transesterification of this specific substrate is governed by the electrophilicity of the ester's carbonyl carbon. The potent electron-withdrawing effects of the nitro and fluoro groups enhance this electrophilicity, making the carbonyl carbon highly susceptible to nucleophilic attack by an alcohol. However, the ortho-ethoxy group can introduce steric hindrance that may influence reaction rates. Successful transesterification, therefore, relies on the careful selection of a catalytic system and reaction conditions that balance these electronic and steric factors.

This guide will explore the two primary catalytic pathways: acid-catalyzed and base-catalyzed transesterification.

Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. Both acid and base catalysis provide a lower energy pathway for the reaction but operate through distinct intermediates.

Acid-Catalyzed Transesterification

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for attack by a neutral alcohol molecule. The mechanism follows a distinct sequence of protonation, addition, and elimination steps.[1][3]

Figure 1: General mechanism for acid-catalyzed transesterification.

Base-Catalyzed Transesterification

In the presence of a strong base, such as an alkoxide, the mechanism is initiated by the deprotonation of the incoming alcohol, generating a potent nucleophile (R'O⁻). This alkoxide directly attacks the electrophilic carbonyl carbon. This pathway is typically faster than acid catalysis but is highly sensitive to the presence of water, which can lead to irreversible saponification.[1][3]

Figure 2: General mechanism for base-catalyzed transesterification.

Catalyst and Condition Selection

The choice between an acid or base catalyst depends on the stability of the substrate and the desired reaction conditions. The following table summarizes key considerations for catalyst selection.

| Catalyst Type | Examples | Mechanism | Advantages | Disadvantages & Considerations |

| Strong Acid | H₂SO₄, p-TsOH, HCl | Carbonyl Activation | Tolerant to trace moisture (vs. base). Catalysts are inexpensive and readily available. | Slower reaction rates than base catalysis.[4] Requires higher temperatures. Potential for side reactions at elevated temperatures. |

| Strong Base | NaOR', KOR', t-BuOK | Nucleophile Generation | Very fast reaction rates, often at lower temperatures. High conversion is typical. | Requires strictly anhydrous conditions to prevent saponification. Sensitive to acidic functional groups on the substrate. |

| Heterogeneous | Zeolites, Metal Oxides | Various | Easy catalyst removal (filtration). Potential for catalyst recycling.[5][6] | Can have lower activity than homogeneous catalysts. May require higher temperatures or pressures. |

| Organometallic | Zn(acac)₂, SnCl₂ | Lewis Acid Activation | Mild reaction conditions. High functional group tolerance.[7][8] | Catalysts can be expensive and may require inert atmosphere techniques. Potential for metal contamination in the product. |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Acid-Catalyzed Transesterification to Methyl 2-ethoxy-4-fluoro-5-nitrobenzoate

This protocol is adapted from standard Fischer esterification procedures for nitrobenzoic acids.[9][10] The use of the incoming alcohol (methanol) as the solvent drives the reaction equilibrium toward the product, in accordance with Le Châtelier's principle.

Materials:

-

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate (1.0 eq). Add anhydrous methanol to create a 0.2–0.5 M solution.

-